2-Cyclohexyl-2-methylpropanenitrile
Overview
Description
2-Cyclohexyl-2-methylpropanenitrile is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.24868 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of nitriles like this compound often involves the use of halogenoalkanes, amides, aldehydes, and ketones . For instance, a halogenoalkane can be heated under reflux with a solution of sodium or potassium cyanide in ethanol, replacing the halogen with a -CN group .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group and a methyl group attached to a carbon atom, which is also attached to a nitrile group .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the searched resources.Scientific Research Applications
Radical-Mediated Degradation Studies
2-Cyclohexyl-2-methylpropanenitrile is used in radical-mediated degradation studies of pharmaceutical compounds. The compound 2,2'-azobis(2-methylpropanenitrile) (AIBN), due to its favorable chemical properties, is widely used in these studies. A stable product formed during the decomposition of AIBN, N-(1-cyano-1-methylethyl)-2-methylpropanamide, is detected by liquid chromatography/mass spectrometry and serves as a marker in these studies (Wells-Knecht & Dunn, 2019).
Polymerization Control
The alkoxyamine 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile (Dispolreg 007) has emerged as a regulator for the controlled (co)polymerization of methacrylates and styrene by nitroxide mediated polymerization (Simula et al., 2019).
Biosynthesis in Lepidoptera
In butterflies and moths, 2-methylpropanenitrile is incorporated into cyanogenic glucosides, linamarin, and lotaustralin, indicating its role as a probable intermediate in the biosynthesis of these compounds from valine and isoleucine (Davis & Nahrstedt, 1987).
Molecular Ion Studies
A study on ionized 2-methylpropanenitrile revealed that its fragmentation results in the generation of two structurally different [C4H6N]+ ions, formed via different pathways. This finding is significant for understanding the rearrangement of molecular ions (Sarneel et al., 1982).
Pharmaceutical Synthesis
2-Methylpropanenitrile plays a role in the pharmaceutical synthesis process. For example, 2-lithio-2-methylpropionitrile addition to chirally modified η6-arene-tricarbonylchromium complexes leads to the formation of certain pharmaceutical intermediates under thermodynamically controlled conditions (Semmelhack & Schmalz, 1996).
Safety and Hazards
The safety information for 2-Cyclohexyl-2-methylpropanenitrile indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Mode of Action
It is known that similar compounds can undergo nucleophilic addition with hydrogen cyanide to form hydroxynitriles . This reaction involves the addition of hydrogen cyanide across the carbon-oxygen double bond in aldehydes and ketones .
Biochemical Pathways
The formation of hydroxynitriles through the reaction with hydrogen cyanide suggests that it may influence pathways involving these compounds .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its bioavailability and pharmacokinetics.
Properties
IUPAC Name |
2-cyclohexyl-2-methylpropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-10(2,8-11)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFMYWWIDQSYLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399314 | |
Record name | 2-cyclohexyl-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41781-05-9 | |
Record name | 2-cyclohexyl-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyclohexyl-2-methylpropionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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